molecular formula C22H22N2O5 B13611428 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid

Cat. No.: B13611428
M. Wt: 394.4 g/mol
InChI Key: PIPXXRLKIINSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid (hereafter referred to as Compound A) is a heterocyclic derivative featuring a seven-membered 1,4-diazepane ring with a 7-oxo group and an acetic acid side chain. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety, commonly employed in peptide synthesis to shield amine functionalities during solid-phase synthesis .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxo-1,4-diazepan-1-yl]acetic acid

InChI

InChI=1S/C22H22N2O5/c25-20-9-10-23(11-12-24(20)13-21(26)27)22(28)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,26,27)

InChI Key

PIPXXRLKIINSPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1=O)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins due to its stability and ability to form strong bonds.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid involves its ability to form stable bonds with other molecules. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Piperazine Derivatives
  • Compound B: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Molecular Formula: C₂₁H₂₂N₂O₄ Molecular Weight: 366.41 g/mol CAS: 180576-05-0 . Key Differences: A six-membered piperazine ring replaces the seven-membered diazepane.
Oxo-Piperazine Derivatives
  • Compound C : 2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)acetic acid
    • CAS : 1033622-38-6 .
    • Key Differences : Incorporates a 2-oxo group on the piperazine ring, enhancing polarity compared to Compound B.
Azetidine Derivatives
  • Compound D: 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol CAS: 1592739-14-4 . Key Differences: Four-membered azetidine ring with a methyl substituent. Classified as acutely toxic (H302) and skin/eye irritant (H315/H319) .

Functional Group Variations

Additional Protecting Groups
  • Compound E : 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-yl)acetic acid
    • Molecular Formula : C₃₀H₃₀N₂O₆
    • Molecular Weight : 514.57 g/mol
    • CAS : 2177267-47-7 .
    • Key Differences : Dual protection (Fmoc and benzyloxycarbonyl) on the diazepane ring, increasing steric hindrance.
Non-Heterocyclic Analogues
  • Compound F: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Molecular Formula: C₂₁H₂₁NO₆ Molecular Weight: 383.40 g/mol CAS: 2044710-58-7 . Key Differences: Linear structure with a methylamino group and ester functionality. Limited toxicity data available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.